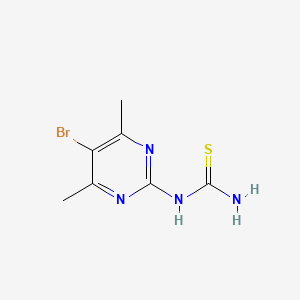

5-Bromo-4,6-dimethylpyrimidin-2-ylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

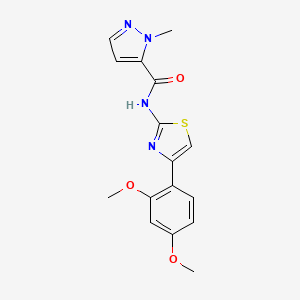

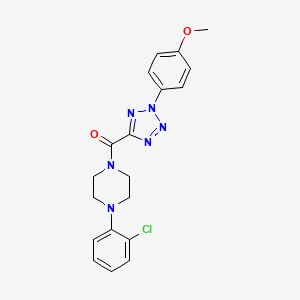

The molecular structure of 5-Bromo-4,6-dimethylpyrimidin-2-ylthiourea consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has bromine and thiourea functional groups attached to it. The molecular weight of this compound is 261.14.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Anticonvulsant Agents

Research has focused on the synthesis of derivatives of 4,6-dimethylpyrimidin-2-ylthiourea as potential anticonvulsant agents. The interaction of thiourea with acetylacetone, followed by alkylation, resulted in compounds evaluated for their anticonvulsant activity using molecular docking and in vivo rat models. This study highlighted the moderate anticonvulsant activity of these compounds, with specific derivatives showing significant potential in extending the latency period and reducing the severity of seizures in rats (Severina et al., 2020).

Antibacterial and Antifungal Activities

Another study reported on the synthesis of new pyrimidine derivatives, including 5-Bromo-4,6-dimethylpyrimidin-2-ylthiourea, which exhibited significant antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus, demonstrating promising inhibitory concentrations against these microorganisms (Khan et al., 2015).

Antimicrobial Properties

The synthesis and pharmacological properties of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives and related fused heterocyclic compounds were explored. These studies involved characterizing novel compounds and assessing their antimicrobial activity, revealing that certain derivatives possessed a broad spectrum of activity against tested microorganisms, with higher activity observed against fungi than bacteria (Saeed et al., 2011).

Herbicidal Activities

Research into the herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea uncovered that these compounds exhibit significant inhibitory activity against certain weeds. This study underscores the potential application of this compound derivatives in developing new herbicides (Fu-b, 2014).

Synthesis of Intermediate Compounds

Furthermore, the compound has been used in the synthesis of intermediate compounds for further chemical transformations. Studies have detailed the synthesis routes leading to various derivatives, showcasing the versatility of this compound in synthesizing complex molecules for different scientific applications (Hou et al., 2016).

Safety and Hazards

This compound is not intended for human or veterinary use. It should be handled with care in a laboratory setting. The safety information provided by Sigma-Aldrich indicates that it may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(5-bromo-4,6-dimethylpyrimidin-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4S/c1-3-5(8)4(2)11-7(10-3)12-6(9)13/h1-2H3,(H3,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJRPVVVTDWDSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC(=S)N)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)